molecular formula C23H14ClF3N2O2 B5279927 (E)-N~1~-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-2-CYANO-3-(3-PHENOXYPHENYL)-2-PROPENAMIDE

(E)-N~1~-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-2-CYANO-3-(3-PHENOXYPHENYL)-2-PROPENAMIDE

Cat. No.: B5279927
M. Wt: 442.8 g/mol
InChI Key: WEFDZLMEHMBFQP-LFIBNONCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N~1~-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-2-CYANO-3-(3-PHENOXYPHENYL)-2-PROPENAMIDE is a synthetic organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a chlorinated phenyl ring, a trifluoromethyl group, a cyano group, and a phenoxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N~1~-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-2-CYANO-3-(3-PHENOXYPHENYL)-2-PROPENAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Phenoxyphenyl Intermediate: This step involves the reaction of phenol with a suitable halogenated benzene derivative under basic conditions to form the phenoxyphenyl intermediate.

    Introduction of the Cyano Group: The phenoxyphenyl intermediate is then reacted with a cyanating agent, such as sodium cyanide, to introduce the cyano group.

    Formation of the Chlorinated Phenyl Ring: The chlorinated phenyl ring is synthesized separately through the chlorination of a suitable benzene derivative.

    Coupling Reaction: The final step involves the coupling of the chlorinated phenyl ring with the cyano-phenoxyphenyl intermediate under appropriate conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated control systems, and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

(E)-N~1~-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-2-CYANO-3-(3-PHENOXYPHENYL)-2-PROPENAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.

    Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce compounds with reduced functional groups.

Scientific Research Applications

(E)-N~1~-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-2-CYANO-3-(3-PHENOXYPHENYL)-2-PROPENAMIDE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (E)-N~1~-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-2-CYANO-3-(3-PHENOXYPHENYL)-2-PROPENAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to target proteins, enzymes, or receptors, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-N~1~-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-2-CYANO-3-(3-PHENOXYPHENYL)-2-PROPENAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group, in particular, contributes to its high stability and lipophilicity, making it a valuable compound for various applications.

Properties

IUPAC Name

(E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-(3-phenoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H14ClF3N2O2/c24-20-10-9-17(23(25,26)27)13-21(20)29-22(30)16(14-28)11-15-5-4-8-19(12-15)31-18-6-2-1-3-7-18/h1-13H,(H,29,30)/b16-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEFDZLMEHMBFQP-LFIBNONCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)C=C(C#N)C(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)/C=C(\C#N)/C(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H14ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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